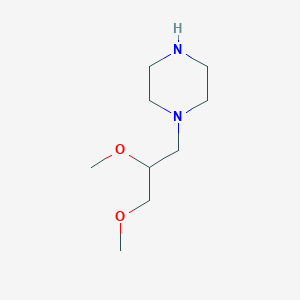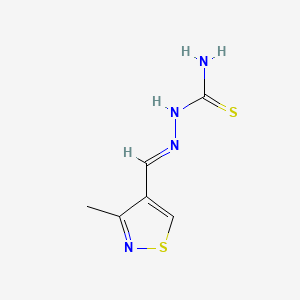
4-Piperidinol,4-methyl-,acetate(ester)(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol,4-methyl-,acetate(ester)(9CI) is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a piperidine ring substituted with a hydroxyl group and a methyl group, and esterified with acetic acid. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 4-Piperidinol,4-methyl-,acetate(ester)(9CI) typically involves the esterification of 4-methylpiperidinol with acetic acid or its derivatives. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
4-Piperidinol,4-methyl-,acetate(ester)(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can undergo halogenation or other substitution reactions using reagents like bromine or chlorine.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Scientific Research Applications
4-Piperidinol,4-methyl-,acetate(ester)(9CI) has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving piperidine compounds.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including antiviral and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinol,4-methyl-,acetate(ester)(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active piperidinol, which can then interact with biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Piperidinol,4-methyl-,acetate(ester)(9CI) can be compared with other piperidine derivatives, such as:
4-Piperidinol,1-acetyl-,acetate(ester)(9CI): Similar structure but with an additional acetyl group.
4-Piperidinol,4-ethyl-,acetate(ester)(9CI): Similar structure but with an ethyl group instead of a methyl group.
4-Piperidinol,4-phenyl-,acetate(ester)(9CI): Similar structure but with a phenyl group instead of a methyl group.
The uniqueness of 4-Piperidinol,4-methyl-,acetate(ester)(9CI) lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(4-methylpiperidin-4-yl) acetate |
InChI |
InChI=1S/C8H15NO2/c1-7(10)11-8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 |
InChI Key |
PUVLVLXHYXMMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCNCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


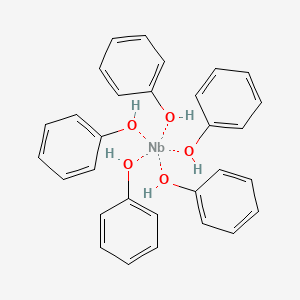
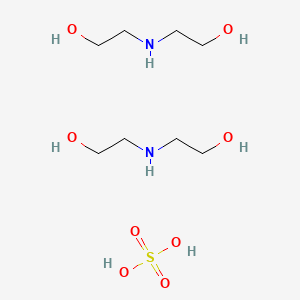
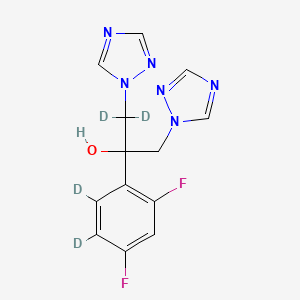
![2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B13820471.png)
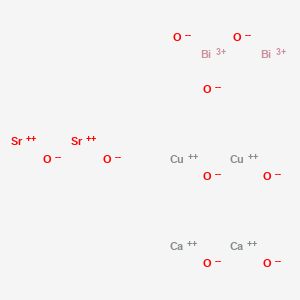
![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)
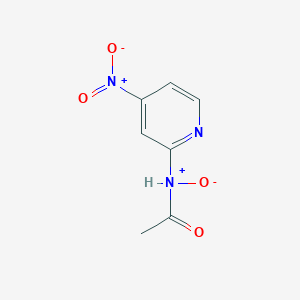

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)
![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)
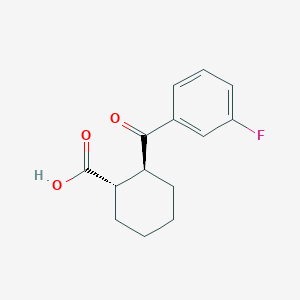
![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)
